2-(1-benzofuran-2-yl)-1H-imidazole
Overview
Description
2-(1-benzofuran-2-yl)-1H-imidazole is a heterocyclic compound that combines the structural features of benzofuran and imidazole. Benzofuran is known for its wide range of biological activities, including antioxidant, antiviral, and antifungal properties . Imidazole, on the other hand, is a five-membered ring containing two nitrogen atoms, which is a common motif in many biologically active molecules . The combination of these two structures in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Benzofuran derivatives have also been found to be effective against S. aureus and E. coli .
Mode of Action
Benzofuran derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity, indicating their interaction with bacterial cells .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
A related compound, (−)-1-(benzofuran-2-yl)-2-propylaminopentane · hcl [(−)-bpap], has been studied in rats . It was found to be well-absorbed and penetrated the brain. Its elimination was fast, and an enterohepatic circulation was observed .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context .
Cellular Effects
Some benzofuran derivatives have been shown to exhibit significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(1-benzofuran-2-yl)-1H-imidazole at different dosages in animal models have not been extensively studied. It is crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzofuran-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system, which can then be further functionalized to introduce the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzofuran-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-(1-benzofuran-2-yl)-1H-imidazole has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid: This compound also contains a benzofuran ring and has been studied for its antioxidant and antibacterial activities.
Benzofuran-based chalcones: These compounds have shown significant anticancer activities and are structurally related to 2-(1-benzofuran-2-yl)-1H-imidazole.
Uniqueness
This compound is unique due to the presence of both benzofuran and imidazole rings, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile molecule for various applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFQIUOSXHUWCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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